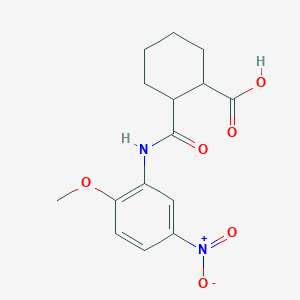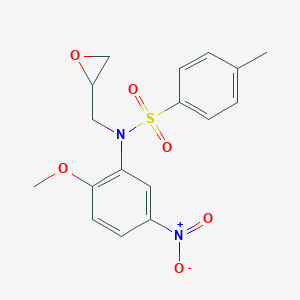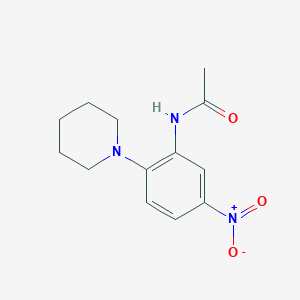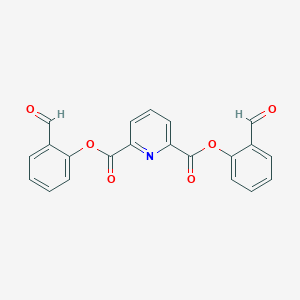![molecular formula C31H30N2O4 B410946 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide](/img/structure/B410946.png)
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide involves multiple steps, starting from simpler organic molecules. The key steps typically include:
- Formation of the anthracene core through cyclization reactions.
- Introduction of the pyrrolo group via condensation reactions.
- Functionalization of the anthracene core with oxo groups through oxidation reactions.
- Attachment of the hexanamide side chain through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.
Reduction: Conversion of oxo groups to hydroxyl groups or removal of oxygen atoms.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
Uniqueness
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H30N2O4 |
|---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C31H30N2O4/c1-3-4-13-24(29(34)32-18-14-16-19(37-2)17-15-18)33-30(35)27-25-20-9-5-6-10-21(20)26(28(27)31(33)36)23-12-8-7-11-22(23)25/h5-12,14-17,24-28H,3-4,13H2,1-2H3,(H,32,34) |
InChI Key |
NRTFZGUEWNFXED-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoyl-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B410865.png)
![4-bromo-N-[(3-piperidin-1-ylpropanoylamino)carbamothioyl]benzamide](/img/structure/B410866.png)
![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B410867.png)
![5-(2-{4-nitrophenyl}-2-oxoethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B410868.png)

![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B410870.png)

![3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B410877.png)
![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B410880.png)

![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410885.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)
